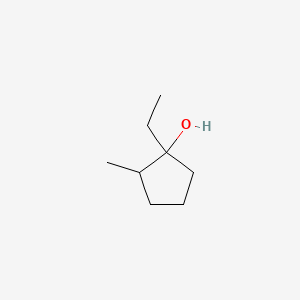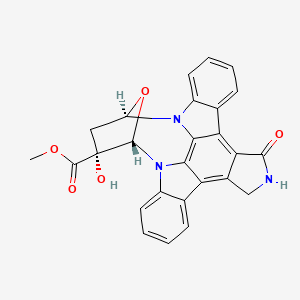
1-Ethyl-2-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring, along with a hydroxyl group (-OH) at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclopentanone with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH).
Step 2: Reduction of the resulting ketone using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Ethyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4.
Substitution: SOCl2, PBr3, pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
1-Ethyl-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-Ethyl-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
類似化合物との比較
1-Methylcyclopentanol: Similar structure but lacks the ethyl group.
2-Methylcyclopentanol: Similar structure but the methyl group is at a different position.
Cyclopentanol: Lacks both the ethyl and methyl groups.
Uniqueness: 1-Ethyl-2-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness may confer distinct properties and applications compared to its analogs.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
1-ethyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)6-4-5-7(8)2/h7,9H,3-6H2,1-2H3 |
InChIキー |
HAZILTOOGSCQHL-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)





